

# 7-Hydroxy-1-naphthoic acid CAS number and properties

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## Compound of Interest

Compound Name: 7-Hydroxy-1-naphthoic acid

Cat. No.: B3369908

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An In-Depth Technical Guide to **7-Hydroxy-1-naphthoic Acid**

## Introduction

**7-Hydroxy-1-naphthoic acid**, a key organic intermediate, belongs to the hydroxynaphthoic acid family of compounds. These molecules, characterized by a naphthalene core functionalized with both a hydroxyl and a carboxylic acid group, serve as versatile building blocks in organic synthesis. Their unique electronic and structural properties make them valuable precursors in the development of pharmaceuticals, dyes, and other specialty chemicals.<sup>[1][2][3]</sup> This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, analysis, and potential applications, grounded in established scientific principles.

## Compound Identification and Core Properties

**7-Hydroxy-1-naphthoic acid** is one of several isomers of hydroxynaphthoic acid, distinguished by the specific positions of its functional groups on the naphthalene ring.<sup>[4]</sup>

### 1.1. Chemical Structure

Caption: Chemical structure of **7-Hydroxy-1-naphthoic acid**.

### 1.2. Physicochemical and Spectroscopic Data

The intrinsic properties of **7-Hydroxy-1-naphthoic acid** dictate its behavior in chemical reactions and its suitability for various applications. The data presented below has been aggregated from multiple chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	2623-37-2	[4][5][6]
Molecular Formula	C <sub>11</sub> H <sub>8</sub> O <sub>3</sub>	[5][6][7]
Molecular Weight	188.18 g/mol	[5][6][7]
IUPAC Name	7-hydroxy-1-naphthoic acid	[5]
Appearance	White to light brown solid	[6]
Melting Point	253-256 °C	[4][6]
Boiling Point	445.7 ± 18.0 °C (Predicted)	[6]
pKa	3.58 ± 0.30 (Predicted)	[6]
Density	1.399 ± 0.06 g/cm <sup>3</sup> (Predicted)	[6]

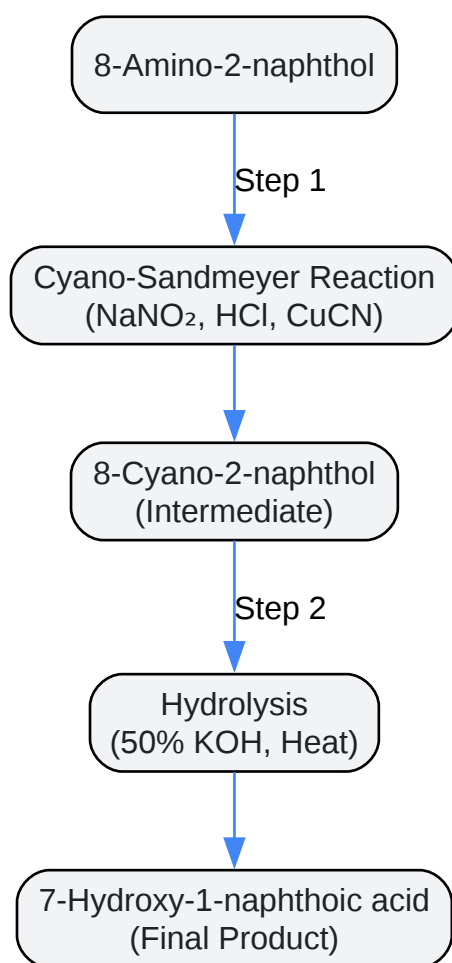
### 1.3. Solubility Profile

While specific quantitative solubility data for **7-Hydroxy-1-naphthoic acid** is not readily available, its solubility can be inferred from its structure and the general characteristics of related isomers. The presence of both a polar hydroxyl group and a carboxylic acid group suggests solubility in polar organic solvents such as ethanol and acetone.[1][8] Its solubility in aqueous solutions is expected to be highly dependent on pH; in alkaline conditions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[8][9] Conversely, it is likely insoluble in cold water and non-polar organic solvents.[10] Temperature is also a key factor, with solubility generally increasing at higher temperatures.[9]

## Synthesis and Purification

### 2.1. Synthetic Pathway

A documented method for synthesizing **7-Hydroxy-1-naphthoic acid** involves a multi-step process starting from 8-amino-2-naphthol.[6] The synthesis proceeds via a cyano-Sandmeyer reaction to produce 8-cyano-2-naphthol, which is then subjected to harsh hydrolysis conditions (using 50% potassium hydroxide) to convert the nitrile group into a carboxylic acid, yielding the final product.[6]



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Caption: General workflow for the synthesis of **7-Hydroxy-1-naphthoic acid**.

This pathway is a classic example of functional group interconversion on an aromatic system, leveraging well-established named reactions to achieve the desired molecular architecture.

## 2.2. Purification Methodologies

Achieving high purity is critical for subsequent applications, especially in pharmaceutical development. Given its solid nature and acidic properties, several standard laboratory techniques are applicable.

#### Protocol: Recrystallization

- **Solvent Selection:** Choose a solvent or solvent system in which the crude product is sparingly soluble at room temperature but highly soluble when heated. Toluene has been used for the purification of the parent 1-naphthoic acid and could be a starting point.[\[11\]](#) For more polar compounds, a mixture like ethanol/water might be effective.
- **Dissolution:** Dissolve the crude **7-Hydroxy-1-naphthoic acid** in a minimal amount of the hot solvent.
- **Filtration:** If insoluble impurities are present, perform a hot filtration to remove them.
- **Crystallization:** Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. Cooling in an ice bath can maximize the yield.
- **Isolation:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

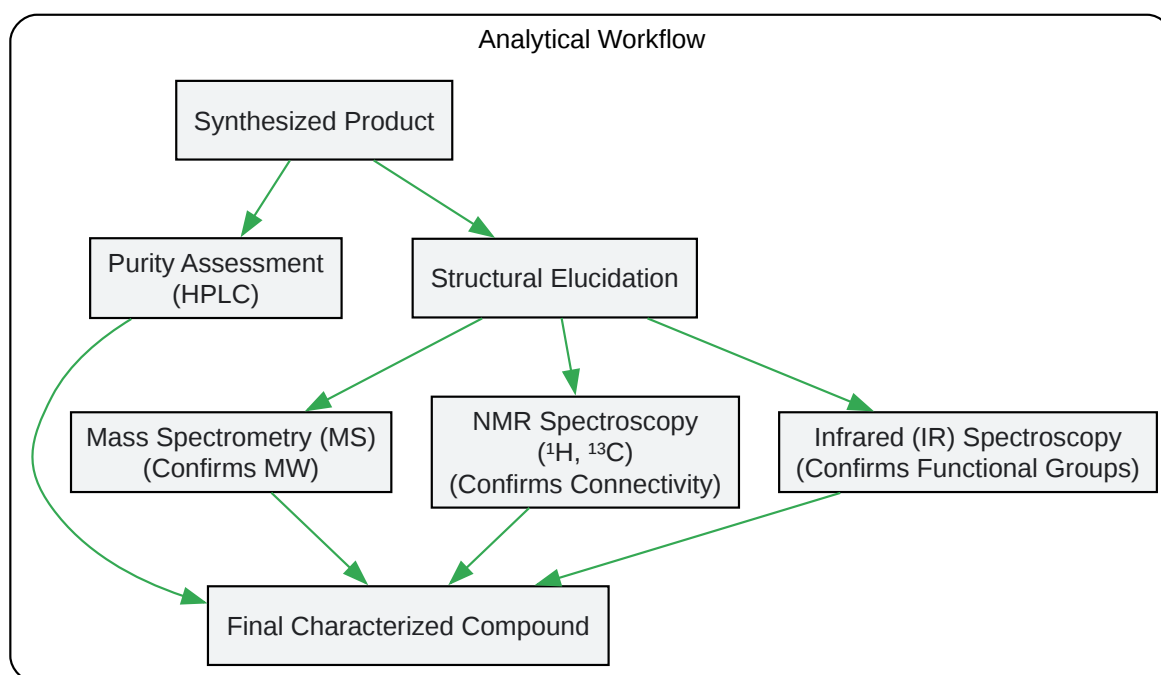
**Protocol: Chromatographic Purification** For challenging separations or to achieve very high purity (>99%), high-performance liquid chromatography (HPLC) or counter-current chromatography (HSCCC) can be employed.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- **Method Development:** An analytical reversed-phase HPLC method would first be developed to resolve the target compound from its impurities. A typical system might use a C18 column with a mobile phase gradient of methanol and water (with an acid modifier like trifluoroacetic acid to ensure the carboxylic acid remains protonated).[\[12\]](#)
- **Preparative Scale-Up:** The analytical method is then scaled to a preparative HPLC system with a larger column to process larger quantities of the crude material.
- **Fraction Collection:** The eluent corresponding to the peak of the pure compound is collected.

- **Solvent Removal:** The solvent is removed from the collected fractions, typically using a rotary evaporator, to yield the purified solid product.

## Analytical Characterization

Confirming the identity and purity of synthesized **7-Hydroxy-1-naphthoic acid** requires a suite of analytical techniques.



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Caption: Standard workflow for analytical characterization.

- **Mass Spectrometry (MS):** This technique will confirm the molecular weight of the compound. Electron-impact mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M<sup>+</sup>) at m/z 188.[15]
- **Infrared (IR) Spectroscopy:** The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include a broad peak around 2500-3300 cm<sup>-1</sup> for

the O-H stretch of the carboxylic acid, a sharp C=O stretch around  $1700\text{ cm}^{-1}$ , and a distinct O-H stretch for the phenolic group around  $3200\text{-}3600\text{ cm}^{-1}$ .

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are the most powerful tools for confirming the specific isomeric structure. The  $^1\text{H}$  NMR spectrum would show distinct signals in the aromatic region (approx. 7-9 ppm) corresponding to the protons on the naphthalene ring, with coupling patterns that confirm their relative positions.<sup>[16]</sup> The protons of the hydroxyl and carboxylic acid groups would also be visible. The  $^{13}\text{C}$  NMR spectrum would show 11 distinct carbon signals, including one for the carbonyl carbon ( $\sim 170\text{ ppm}$ ) and others in the aromatic region.

## Applications in Research and Drug Development

While specific applications for the **7-hydroxy-1-naphthoic acid** isomer are not as widely documented as for others, its chemical nature positions it as a valuable intermediate in several fields.

**4.1. Intermediate for Organic Synthesis** The dual functionality of a nucleophilic hydroxyl group and an electrophilic carboxylic acid group (or its derivatives like acyl chlorides) makes it a versatile starting material.<sup>[3][17]</sup> It can be used to construct more complex molecules for various applications, including:

- **Dye Synthesis:** Hydroxynaphthoic acids are known precursors in the synthesis of azo dyes.<sup>[3]</sup> The hydroxyl group acts as a coupling site for diazonium salts, a key reaction in forming the chromophore.
- **Pharmaceutical Scaffolds:** The rigid naphthalene core is a common motif in medicinal chemistry.<sup>[18]</sup> 1-Naphthoic acid itself is a precursor to Tetrazyline, a vasoconstrictor.<sup>[2][18]</sup> By analogy, **7-Hydroxy-1-naphthoic acid** could serve as a starting point for novel therapeutic agents.

**4.2. Potential Biological Activity** Research on related hydroxynaphthoic acid isomers has revealed interesting biological activities. For instance, various isomers, including 1-hydroxy-2-naphthoic acid and 4-hydroxy-2-naphthoic acid, have been investigated as agonists or antagonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and in modulating inflammation.<sup>[19][20]</sup>

[21] This suggests that **7-Hydroxy-1-naphthoic acid** could be a candidate for screening in similar biological assays to explore its potential role in modulating cellular signaling pathways.

## Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling **7-Hydroxy-1-naphthoic acid**.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
- Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
- Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert atmosphere like nitrogen.[6]

## Conclusion

**7-Hydroxy-1-naphthoic acid** (CAS: 2623-37-2) is a well-defined organic compound with significant potential as a chemical intermediate. Its synthesis is achievable through established chemical transformations, and it can be purified and characterized using standard laboratory techniques. While its direct applications are still emerging, the known utility of its isomers in the synthesis of dyes and pharmaceuticals highlights its value for researchers in materials science and drug discovery. Future investigations into its biological activity, particularly in pathways like AhR signaling, may uncover novel therapeutic possibilities.

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